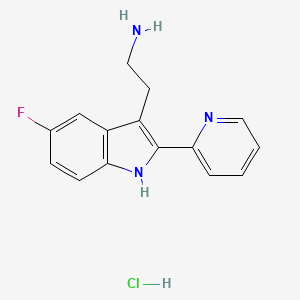

3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an indole ring system substituted with a fluorine atom and a pyridine ring, along with an aminoethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride typically involves multiple steps, starting with the preparation of the indole core. The fluorination step is crucial and is often achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The introduction of the pyridine ring can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be used to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The fluorine atom can be reduced to a hydrogen atom, although this is less common.

Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution Reactions: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole.

Substitution Reactions: Nitro-substituted or halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound has demonstrated a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Research has shown that derivatives of indole compounds, including 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride, exhibit potent anticancer properties. In vitro studies have indicated significant growth inhibition in multiple cancer cell lines, suggesting that structural modifications can enhance biological activity .

- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in models of neurodegenerative diseases, such as Alzheimer's disease. The findings revealed that treatment with the compound improved cognitive function and reduced neuroinflammation markers compared to control groups .

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Screening

In a study published by MDPI, researchers synthesized various indole derivatives and evaluated their anticancer effects. The results indicated that compounds similar to this compound showed substantial growth inhibition in several cancer cell lines, emphasizing the importance of structural modifications in enhancing their activity .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of this compound in an Alzheimer's disease model. Results demonstrated significant improvements in cognitive function and a reduction in markers associated with neuroinflammation, highlighting its potential therapeutic benefits.

Data Table: Biological Activities

Wirkmechanismus

The mechanism by which 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride exerts its effects depends on its molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The fluorine atom can enhance the compound's binding affinity and selectivity towards specific targets. The aminoethyl group can participate in hydrogen bonding, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Tryptamine: A structurally similar compound with applications in neuroscience.

Serotonin: A neurotransmitter with a similar indole core.

Melatonin: Another indole derivative with applications in regulating sleep.

Uniqueness: 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its analogs. Its fluorinated structure and pyridine ring contribute to its enhanced reactivity and specificity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for future research and development.

Biologische Aktivität

3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride, also known by its CAS number 1049787-50-9, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C15H15ClFN3

- Molar Mass : 291.75 g/mol

- Synonyms : 2-(5-Fluoro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine hydrochloride

- Hazard Symbols : Xi - Irritant

- Sensitivity : Light Sensitive

The compound exhibits a variety of biological activities primarily attributed to its indole and pyridine moieties. The presence of the aminoethyl group is significant for receptor interactions, particularly with serotonin receptors and other neurotransmitter systems.

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including this compound, have shown promising antimicrobial properties. For instance, studies have demonstrated that related compounds can act as weak growth inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for more potent analogs .

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Properties : A study exploring the structure-activity relationship (SAR) of various indole derivatives highlighted the importance of halogen substitutions in enhancing antimicrobial efficacy. The presence of fluorine at the 5-position significantly improved activity against MRSA and other pathogens .

- Cytotoxicity Studies : In evaluating the cytotoxic effects on human embryonic kidney cells (HEK293), it was found that while many compounds exhibited some degree of cytotoxicity, the more active anti-MRSA compounds did not show hemolytic activity, indicating a favorable safety profile for further development .

- Antifungal Activity : Another research effort identified several indole derivatives with potent antifungal activity against C. neoformans, with MIC values comparable to those seen in established antifungal agents. This suggests that modifications to the indole scaffold can yield effective antifungals .

- Pharmacological Potential : The compound's interaction with serotonin receptors has been suggested as a pathway for potential therapeutic applications in mood disorders and anxiety treatment, given the role of serotonin in these conditions .

Eigenschaften

IUPAC Name |

2-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWKBVSOAGFKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.